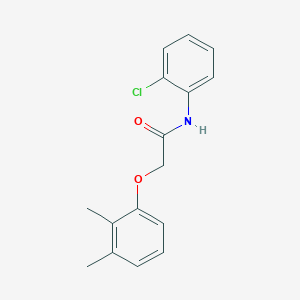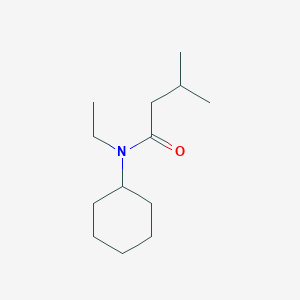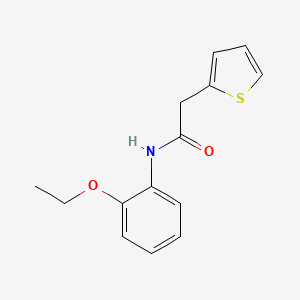![molecular formula C19H19F3N6O2S B5561894 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of compounds known for their diverse pharmacological activities and complex synthesis routes. Pyrazole, pyridazine, and piperazine derivatives have been extensively studied for their antimicrobial, antifungal, and various other biological activities due to their unique structural features.
Synthesis Analysis
Synthesis routes for pyrazole and pyridazine derivatives often involve multistep reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines involves the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and several cyclodehydration steps to yield various derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
The structural analysis of such compounds is crucial for understanding their biological activity. NMR and LCMS are commonly used techniques for characterizing the molecular structure of synthesized compounds. For instance, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and characterized by elemental analysis, 1H NMR, and LCMS, demonstrating the specificity of the molecular structure to its biological activity (Bhatt, Kant, & Singh, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of New Heterocyclic Compounds
Research efforts have been directed towards the synthesis of new heterocyclic compounds based on pyrazole, pyridazine, and piperazine derivatives, highlighting a wide range of methodologies for creating compounds with potential biological activities. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been explored, demonstrating the compound's utility in generating bioactive molecules with antimicrobial properties (Bhatt, Kant, & Singh, 2016).
Antimicrobial and Antibacterial Applications
Compounds derived from or related to "3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine" have been investigated for their antimicrobial and antibacterial activities. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, revealing that certain derivatives possess significant activities against bacterial strains (Azab, Youssef, & El‐Bordany, 2013).
Antifungal and Antimalarial Activities
Additionally, research has been conducted on the synthesis of bioactive sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moieties, to evaluate their antifungal and antimalarial activities. These studies aim to develop compounds that could serve as potential leads for the discovery of new antifungal and antimalarial drugs, demonstrating the compound's relevance in the search for novel therapeutic agents (Bhatt, Kant, & Singh, 2016).
Eigenschaften
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O2S/c1-14-8-9-28(25-14)18-7-6-17(23-24-18)26-10-12-27(13-11-26)31(29,30)16-4-2-15(3-5-16)19(20,21)22/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPNKAPBNLZIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)
![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)



![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)